2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound featuring a bromophenyl group and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with methylhydrazine to form an intermediate hydrazone, which then undergoes cyclization to yield the desired dihydropyridazinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dihydropyridazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
- 2-(4-fluorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
- 2-(4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
Uniqueness
2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated or substituted analogs may not
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-2-7-11(15)14(13-8)10-5-3-9(12)4-6-10/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWHFUIFTPFUES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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